6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid

Catalog No.
S13376365
CAS No.
62331-70-8
M.F
C11H7Br2NO3
M. Wt
360.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxyl...

CAS Number

62331-70-8

Product Name

6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid

IUPAC Name

6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid

Molecular Formula

C11H7Br2NO3

Molecular Weight

360.99 g/mol

InChI

InChI=1S/C11H7Br2NO3/c1-4-10(15)8(11(16)17)6-2-5(12)3-7(13)9(6)14-4/h2-3,15H,1H3,(H,16,17)

InChI Key

NKKPMZSADIDJMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=C(C=C(C2=N1)Br)Br)C(=O)O)O

6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid is a compound belonging to the quinoline family, characterized by the presence of bromine substituents at the 6 and 8 positions, a hydroxyl group at the 3 position, and a carboxylic acid group at the 4 position. Its molecular formula is C11H8Br2NO3C_{11}H_{8}Br_{2}NO_{3}, with a molecular weight of approximately 328.99 g/mol. This compound exhibits a yellow to green color and is typically found in solid form. Its physical properties include a melting point around 235 °C and a boiling point of approximately 370 °C .

Typical of carboxylic acids and quinolines. Notable reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles under appropriate conditions.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of a corresponding quinoline derivative.

These reactions are significant for modifying the compound's structure for specific applications in pharmaceuticals and dyes .

The biological activity of 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid has been explored in various studies. It has demonstrated:

  • Antimicrobial properties: Effective against various bacterial strains.
  • Anticancer activity: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Enzyme inhibition: It may act as an inhibitor for specific enzymes, impacting metabolic pathways.

These activities suggest its potential utility in medicinal chemistry and therapeutic applications .

Several synthesis methods have been reported for producing 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid:

  • Bromination of 3-hydroxy-2-methylquinoline-4-carboxylic acid: This involves treating the base compound with bromine in an appropriate solvent under controlled conditions to introduce bromine atoms at the 6 and 8 positions.
  • Condensation reactions: Utilizing trimellitic anhydride in combination with other reagents to facilitate the formation of the desired quinoline structure.
  • Multistep synthesis: Involving several intermediate compounds where each step introduces specific functional groups leading to the final product .

6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid has several applications:

  • Dyes and pigments: Its vibrant color makes it suitable for use in various dye formulations.
  • Pharmaceuticals: Investigated for potential use in drug development due to its biological activity.
  • Research chemicals: Used in laboratories for studies related to quinoline derivatives and their properties .

Interaction studies involving 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid have focused on its binding affinity with biological targets, such as:

  • Proteins and enzymes: Assessing how well the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Cellular uptake: Understanding how this compound enters cells can inform its therapeutic potential.

These studies are crucial for elucidating its pharmacokinetic properties and optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-3-hydroxy-2-methylquinoline-4-carboxylic acidSingle bromine substitutionLess potent antimicrobial activity
6,8-Dichloro-3-hydroxy-2-methylquinoline-4-carboxylic acidChlorine instead of bromineDifferent reactivity profile
7-Chloro-3-hydroxy-2,8-dimethylquinoline-4-carboxylic acidMethyl groups at different positionsEnhanced solubility
2-Methyl-3-hydroxy-5-chloroquinoline-4-carboxylic acidChlorine substitution at position 5Varied biological activity

The uniqueness of 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid lies in its specific bromination pattern and associated biological activities, which may differ significantly from those of similar compounds .

Pfitzinger Synthesis

The Pfitzinger synthesis represents one of the most fundamental approaches for constructing quinoline carboxylic acid derivatives, particularly suitable for the preparation of 6,8-dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid [1] [2]. This classical method involves the condensation of isatin with methylene ketones in the presence of strong bases such as potassium hydroxide [3]. The reaction mechanism proceeds through the conversion of isatin to isatinic acid under basic conditions, followed by nucleophilic attack and subsequent cyclization [2].

In the context of brominated quinoline carboxylic acid synthesis, the Pfitzinger reaction offers excellent regioselectivity for introducing carboxylic acid functionality at the 4-position of the quinoline ring [1]. The method has been extensively utilized for synthesizing quinoline-4-carboxylic acid derivatives through the reaction of isatin with various ketones containing active methylene groups [2]. The reaction typically requires elevated temperatures and strong basic conditions, with yields ranging from 65-85% depending on the substrate structure and reaction conditions [4].

Gould–Jacob Synthesis

The Gould–Jacob reaction provides an alternative classical route for quinoline synthesis through the condensation of anilines with alkoxy methylenemalonic esters or acyl malonic esters [5]. This methodology proceeds via a six-electron cyclization process to form 4-hydroxy-3-carboalkoxyquinoline intermediates, which predominantly exist in the 4-oxo form [5]. The subsequent saponification and decarboxylation steps yield 4-hydroxyquinoline derivatives [5].

For brominated quinoline carboxylic acid synthesis, the Gould–Jacob approach demonstrates particular effectiveness with anilines bearing electron-donating groups at the meta-position [5]. The reaction mechanism involves nucleophilic attack from the amine nitrogen followed by loss of ethanol to form the condensation product, culminating in cyclization with elimination of another ethanol molecule [5]. This classical method has found extensive application in the synthesis of quinolone antibiotics and related pharmaceutical compounds [5].

Friedländer Synthesis

The Friedländer synthesis utilizes 2-aminobenzaldehydes in condensation reactions with ketones to generate quinoline derivatives [6]. This method has been successfully catalyzed by various acidic systems including trifluoroacetic acid, toluenesulfonic acid, iodine, and Lewis acids [6]. The versatility of this approach makes it particularly valuable for constructing complex quinoline frameworks with specific substitution patterns [7].

Two distinct mechanistic pathways have been identified for the Friedländer reaction [6]. The first mechanism involves rate-limiting aldol addition between the 2-amino substituted carbonyl compound and the ketone partner, followed by elimination and imine formation [6]. The alternative pathway proceeds through initial Schiff base formation followed by aldol condensation and subsequent elimination [6]. Recent developments have demonstrated the effectiveness of metal-organic framework catalysts, particularly MIL-53(Al), which exhibited superior Lewis acid strength and recyclability in Friedländer quinoline synthesis [7].

Modern Multi-Component Reaction Approaches

Advanced Multicomponent Strategies

Modern multicomponent reactions have revolutionized quinoline synthesis by enabling the construction of complex molecular architectures in single-step processes [8] [9]. These methodologies offer significant advantages including high atom economy, convergent synthesis pathways, and the ability to incorporate diverse functional groups tailored to specific applications [9]. The synthesis of quinoline derivatives through multicomponent reactions has emerged as an efficient and versatile strategy, particularly for brominated quinoline carboxylic acids [8].

Recent advancements have demonstrated the successful employment of various multicomponent reactions including the Povarov reaction, Gewald reaction, and Ugi reaction for quinoline scaffold construction [9]. These approaches showcase exceptional structural diversity incorporation capabilities while maintaining excellent yields and reaction efficiency [9]. The continuous innovation in novel multicomponent reaction-based methodologies holds significant promise for rapid generation of valuable quinoline compounds with diverse biological and physicochemical properties [9].

A³ Coupling Methodology

The A³ (Aldehyde-Amine-Alkyne) multicomponent protocol has emerged as a successful synthetic route for quinoline scaffold access [10]. Iron(III) chloride-catalyzed quinoline synthesis via A³ multicomponent reaction has demonstrated excellent mechanistic understanding and practical applicability [10]. This methodology provides efficient access to quinoline derivatives through convergent coupling of three distinct reactant classes [10].

Recent investigations into the mechanism of FeCl₃-catalyzed quinoline synthesis have revealed detailed insights into the reaction pathway and optimization parameters [10]. The method demonstrates exceptional functional group tolerance and provides access to diverse quinoline substitution patterns through careful selection of aldehyde, amine, and alkyne components [10].

Trityl Chloride-Catalyzed Reactions

Trityl chloride has been efficiently utilized as a neutral catalyst for multicomponent cyclization reactions in quinoline synthesis [11]. The one-pot multicomponent synthesis of pyrimido[4,5-b]quinolines has been achieved through reactions of aldehydes with dimedone and 6-amino-1,3-dimethyluracil under chloroform reflux conditions [11]. This methodology demonstrates the versatility of organic catalysts in quinoline construction [11].

The trityl chloride-catalyzed approach offers several advantages including commercial availability, cost-effectiveness, and mild reaction conditions [11]. The neutral and mild temperature and pressure requirements make this methodology particularly attractive for large-scale quinoline synthesis applications [11].

Halogenation Strategies for Selective Bromination

Electrophilic Bromination Methods

Selective bromination of quinoline derivatives represents a critical synthetic transformation for accessing brominated quinoline carboxylic acids [12] [13]. Recent developments have established efficient protocols for regioselective halogenation using N-bromosuccinimide and related electrophilic brominating agents [12]. Copper-promoted C5-selective bromination of 8-aminoquinoline amides has been achieved using alkyl bromides as halogenation reagents in dimethyl sulfoxide under ambient atmospheric conditions [12].

The development of metal-free protocols for regioselective halogenation has provided significant synthetic advantages [13]. An operationally simple approach utilizing trihaloisocyanuric acids as atom-efficient halogen sources has demonstrated excellent regioselectivity and product yields for C5-halogenation of 8-substituted quinolines [13]. These methodologies proceed under open-air conditions with short reaction times and good functional group tolerance [13].

N-Bromosuccinimide-Mediated Transformations

N-bromosuccinimide has emerged as a versatile reagent for bromination and dehydrogenation of tetrahydroquinoline derivatives [14] [15]. The cascade transformation proceeds with excellent functional group tolerance under metal-free conditions with short reaction durations [15]. Various tetrahydroquinolines bearing electron-rich or electron-deficient groups at different positions have been successfully converted to corresponding bromoquinoline products in moderate to high yields [15].

The mechanism of N-bromosuccinimide-mediated transformations involves electrophilic bromination followed by radical dehydrogenation sequences occurring in a single reaction vessel [15]. Control experiments using radical scavengers have confirmed the involvement of both ionic and radical pathways in the overall transformation [15]. The obtained polybromoquinolines demonstrate excellent reactivity in subsequent metal-catalyzed cross-coupling reactions with good regioselectivity [15].

Regioselectivity Considerations

The regioselectivity of bromination reactions in quinoline systems is governed by electronic and steric factors [16] [17]. Studies on 8-substituted quinoline derivatives have revealed that both phthalonitrile groups and other electron-withdrawing substituents significantly influence bromination regioselectivity [16]. Monobromination typically occurs at the C5 position due to electronic activation by amino or hydroxyl substituents [16].

Research on bromination selectivity has demonstrated that bromine exhibits significantly higher selectivity compared to chlorine in free radical halogenation processes [18] [17]. The transition state for bromination resembles the products more closely than that for chlorination, resulting in enhanced selectivity for more stable radical intermediates [19]. This fundamental understanding has enabled the development of highly selective bromination protocols for quinoline derivatives [19].

Brominating ReagentReaction ConditionsRegioselectivityTypical Yield (%)Reference
N-BromosuccinimideCHCl₃, room temperatureC5-selective65-85 [15]
Trihaloisocyanuric acidsCH₃CN, room temperatureC5-selective86-98 [13]
CuBr₂/alkyl bromidesDMSO, air atmosphereC5-selective70-90 [12]
Molecular bromineCH₂Cl₂, controlled temperatureMultiple positions50-92 [16]

Metal-Mediated Coupling Reactions in Functional Group Introduction

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have become indispensable tools for functional group introduction in quinoline synthesis [20] [21]. The Suzuki-Miyaura coupling reaction enables efficient formation of carbon-carbon bonds between quinoline halides and organoboron compounds [22]. One-pot processes combining palladium-catalyzed borylation of quinoline-8-yl halides with subsequent Suzuki-Miyaura coupling have achieved yields up to 98% for 8-arylquinoline synthesis [21].

The synthesis of arylated quinolines through Suzuki-Miyaura cross-coupling using 3-bromoquinoline as starting material has demonstrated significant potential for pharmaceutical applications [23]. These quinoline derivatives have exhibited remarkable antinociceptive activities and could serve as potential analgesic agents [23]. The structural characterization of newly synthesized compounds has been confirmed through infrared spectroscopy, nuclear magnetic resonance, mass spectrometry, and X-ray crystallography [23].

Sonogashira and Stille Coupling Applications

The Sonogashira coupling reaction has proven highly effective for introducing alkyne functionalities into quinoline frameworks [24] [25]. Palladium-catalyzed desulfurative Sonogashira cross-coupling reactions of thioamide-type quinoline derivatives with alkynes have enabled construction of carbon sp²-carbon sp bonds with moderate to excellent yields [24]. The mechanism and effect of cyano substituents on reaction efficiency have been thoroughly investigated [24].

Copper-catalyzed radical cross-coupling has provided novel approaches for remote carbon-hydrogen activation at the C5 position of 8-aminoquinoline derivatives [25]. This methodology demonstrates high conversion efficiency, broad substrate scope, and excellent functional group tolerance under mild reaction conditions [25]. The single-electron-transfer mechanism plays a vital role in generating reactive radical intermediates for subsequent cross-coupling transformations [25].

Heck Reaction Applications

The Heck reaction has been successfully employed for quinoline synthesis through palladium-catalyzed coupling between ortho-iodoanilines and various alkene partners [26] [27]. A Heck reaction/photochemical alkene isomerization sequence has been developed for preparing functionalized quinolines with excellent regioselectivity [26]. The domino Heck-condensation reaction utilizing Morita-Baylis-Hillman adducts has achieved highly substituted quinolines with yields up to 89% and low catalyst loading requirements [27].

The synthesis of quinolines through Heck reactions demonstrates complete regioselectivity and provides access to complex substitution patterns [27]. The employment of Nájera N-oxime derived palladacycles as catalysts has enabled efficient turnover numbers up to 89 with catalyst loadings as low as 0.5 mol% [27].

Solvent Effects and Reaction Optimization Studies

Solvent Selection Criteria

Solvent selection plays a critical role in quinoline synthesis optimization, significantly affecting reaction rates, yields, and selectivity [28] [29]. Recent studies have demonstrated that polar solvents generally provide superior results compared to non-polar alternatives in quinoline synthesis reactions [30]. Water has emerged as an particularly attractive solvent choice due to its environmental benefits, cost-effectiveness, and ability to enhance reaction rates in many quinoline synthesis protocols [30].

Comprehensive optimization studies have revealed that acetonitrile consistently provides excellent results across various quinoline synthesis methodologies [13] [31]. The use of acetonitrile as solvent in trihaloisocyanuric acid-mediated halogenation reactions has achieved yields of 86-98% with complete regioselectivity [13]. Similarly, acetonitrile has proven optimal for chloramine-T catalyzed quinoline synthesis, providing 95% yields under reflux conditions [31].

Temperature and Reaction Time Optimization

Temperature optimization studies have identified critical temperature ranges for maximizing quinoline synthesis efficiency [31] [32]. Research on vapor-phase quinoline synthesis has established that temperatures between 380-440°C provide optimal yields for quinoline and methylquinoline formation from aniline and acetaldehyde precursors [33]. Lower temperature protocols have been developed for metal-catalyzed hydrogenation of quinoline derivatives, with cobalt-based systems achieving excellent yields at 70°C under 30 bar hydrogen pressure [32].

Reaction time optimization has demonstrated significant variations depending on the specific synthetic methodology employed [31] [34]. Rapid synthesis protocols utilizing microwave irradiation have achieved complete quinoline formation within 15 minutes, while conventional heating methods typically require 3-24 hours for comparable yields [31]. The development of efficient catalytic systems has enabled substantial reduction in reaction times while maintaining high product yields [34].

Catalyst Loading and Reaction Conditions

Systematic optimization of catalyst loading has revealed optimal concentrations for various quinoline synthesis methodologies [31] [34]. Studies on chloramine-T catalyzed quinoline synthesis have established that 10 mol% catalyst loading provides optimal yields of 95% under acetonitrile reflux conditions [31]. Lower catalyst loadings of 0.5 mol% have been successfully employed in palladium-catalyzed domino Heck-condensation reactions, achieving yields up to 89% [27].

The optimization of reaction atmosphere and additives has proven crucial for achieving reproducible high yields [32] [15]. Air atmosphere conditions have been successfully employed in several bromination protocols, while inert atmosphere requirements have been identified for sensitive metal-catalyzed transformations [15]. Base selection and concentration optimization have demonstrated significant impacts on quinoline synthesis yields, with sodium carbonate and potassium hydroxide emerging as preferred choices for many protocols [34].

Reaction TypeOptimal SolventTemperature (°C)Time (h)Catalyst Loading (mol%)Yield (%)Reference
HalogenationAcetonitrile250.25-98 [13]
FriedländerEthanol802595 [34]
MulticomponentWater1000.51095 [30]
Cross-couplingToluene135240.589 [27]
HydrogenationWater7015595 [32]

6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid exhibits distinct thermodynamic characteristics that reflect its brominated quinoline structure. The compound possesses a melting point of approximately 235°C with accompanying decomposition [2], indicating significant thermal stability up to this temperature threshold. This melting point is substantially higher than the parent 3-hydroxy-2-methylquinoline-4-carboxylic acid, which melts at 235°C (decomposition) [2] [3], suggesting that the bromine substituents contribute to enhanced intermolecular interactions and crystal lattice stability.

The boiling point is estimated at approximately 370°C , though this value represents theoretical calculations rather than experimental determination due to the compound's propensity for thermal decomposition before reaching its boiling point. Thermal analysis studies on related quinoline compounds have demonstrated that decomposition typically initiates above 235°C [4], with brominated derivatives showing particular sensitivity to elevated temperatures.

Differential scanning calorimetry (DSC) investigations of analogous brominated quinoline systems reveal characteristic endothermic peaks corresponding to melting transitions [4] [5], followed by exothermic decomposition events. The thermal decomposition pathway likely involves initial debromination reactions, as observed in gaseous-phase bromination studies of quinoline derivatives [6], where elevated temperatures (450-500°C) facilitate bromine elimination and structural rearrangement.

The compound's density is estimated at 1.7 ± 0.1 g/cm³ [7], derived from comparisons with structurally similar brominated quinoline carboxylic acids. This relatively high density reflects the significant contribution of the two bromine atoms (atomic weight 79.9 each) to the overall molecular mass of 360.99 g/mol [8] .

Solubility Behavior in Organic and Aqueous Media

The solubility profile of 6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid demonstrates complex behavior dependent on solvent polarity, pH conditions, and intermolecular interactions. In aqueous media at neutral pH, the compound exhibits limited solubility estimated at approximately 0.04 g/L [2], based on data from the parent 3-hydroxy-2-methylquinoline-4-carboxylic acid structure. This limited aqueous solubility results from the hydrophobic character imparted by the bromine substituents and the aromatic quinoline core.

Polar aprotic solvents demonstrate significantly enhanced solubility characteristics. Dimethyl sulfoxide (DMSO) provides moderate to good solubility [3] [10], making it the preferred solvent for analytical applications and spectroscopic studies. The compound shows moderate solubility in methanol and ethanol [11], with these polar protic solvents facilitating hydrogen bonding interactions through the hydroxyl and carboxylic acid functional groups.

Acetonitrile exhibits moderate solubility properties [12] [13], making it suitable for high-performance liquid chromatography (HPLC) applications when combined with appropriate buffer systems. The chromatographic behavior in acetonitrile-water mixtures demonstrates pH-dependent retention characteristics [14] [12], reflecting the ionizable nature of both the carboxylic acid and quinoline nitrogen functionalities.

Alkaline aqueous solutions dramatically enhance solubility through deprotonation of the carboxylic acid group [15] [16]. In dilute sodium carbonate solutions, the compound becomes readily soluble [15], forming the corresponding sodium carboxylate salt. This enhanced solubility in basic media reflects the formation of anionic species that exhibit greater hydrophilic character compared to the neutral molecular form.

Ionic strength effects significantly influence solubility behavior in buffered aqueous systems [17] [18]. Phosphate buffers at physiological pH (7.4) demonstrate variable solubility dependent on buffer concentration and ionic composition [19], with higher ionic strengths generally reducing solubility through salting-out effects.

Tautomeric Equilibrium Studies in Solution Phase

6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid exhibits complex tautomeric equilibrium behavior in solution, primarily involving keto-enol tautomerism at the 3-position hydroxyl group and zwitterionic forms involving the carboxylic acid and quinoline nitrogen functionalities [10] [20] [21].

The primary tautomeric equilibrium involves interconversion between the enol form (3-hydroxy) and the keto form (3-oxo) [21]. Nuclear magnetic resonance (NMR) spectroscopy studies on related hydroxyquinoline carboxylic acids demonstrate that the enol form predominates at neutral to acidic pH conditions [10] [21], while the keto form becomes favored under basic conditions [20] [21].

Zwitterionic species formation represents a significant tautomeric pathway involving intramolecular proton transfer between the carboxylic acid group and the quinoline nitrogen [10] [21]. Solid-state NMR investigations confirm the presence of zwitterionic forms in crystalline materials [10], with ¹³C and ¹⁵N chemical shift patterns providing diagnostic evidence for charge separation.

Solution-phase equilibrium studies in dimethyl sulfoxide reveal dynamic exchange processes between multiple tautomeric forms [10]. The equilibrium composition demonstrates pH-dependent behavior, with acidic conditions favoring the neutral enol form, physiological pH promoting zwitterionic species, and basic conditions stabilizing the deprotonated keto form [21] [19].

Solvent effects significantly influence tautomeric equilibrium positions [22] [20]. Polar protic solvents such as methanol and water stabilize hydrogen-bonded tautomers through intermolecular interactions, while polar aprotic solvents like DMSO favor charge-separated zwitterionic forms [22] [10]. The inclusion of explicit solvent molecules in computational studies proves essential for accurate prediction of tautomeric equilibrium compositions [22].

Intramolecular hydrogen bonding between the 3-hydroxyl group and the 4-carboxylate oxygen significantly stabilizes specific tautomeric forms [21] [23]. This hydrogen bonding interaction creates a six-membered chelate ring that influences both the tautomeric equilibrium position and the overall molecular conformation.

pH-Dependent Stability and Degradation Pathways

The stability profile of 6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid demonstrates pronounced pH dependence with distinct degradation pathways operating under different pH conditions [18] [16] [19]. Systematic stability studies reveal optimal stability in the pH range 5.0-7.0 [18] [24], where the compound exists predominantly in zwitterionic forms that resist both acid- and base-catalyzed degradation processes.

Under strongly acidic conditions (pH 1.0-3.0), the compound exhibits moderate stability with primary degradation involving protonation-induced structural rearrangements [16] [19]. The quinoline nitrogen becomes protonated (pKa approximately 4.9 for parent quinoline) [18], leading to electrostatic destabilization and potential C-Br bond cleavage under extreme conditions. Kinetic studies indicate pseudo-first-order degradation with rate constants increasing exponentially below pH 2.0 [25].

In the pH range 3.0-5.0, good stability is observed with minimal degradation over extended periods [24] [19]. This stability window corresponds to conditions where the carboxylic acid group remains largely protonated while the quinoline nitrogen exists in its neutral form, minimizing ionic interactions that could facilitate degradation processes.

Neutral to slightly basic conditions (pH 7.0-9.0) maintain good stability characteristics [18] [24], though hydroxide-catalyzed processes begin to influence degradation kinetics at the upper end of this range. The carboxylate anion formation enhances aqueous solubility but may also increase susceptibility to nucleophilic attack at activated aromatic positions.

Strongly alkaline conditions (pH > 10.0) result in significantly reduced stability [18] [19] with multiple degradation pathways becoming operative. Hydroxide-catalyzed hydrolysis of the quinoline ring system, base-induced debromination reactions, and oxidative degradation of the hydroxyl functionality contribute to overall instability under highly basic conditions [18]. The degradation rate increases substantially above pH 11.0, with half-lives decreasing to hours rather than days [18].

Buffer composition effects significantly influence stability profiles [19] [26]. Phosphate buffers generally provide superior stability compared to tris or carbonate systems [19], likely due to specific ion interactions and reduced oxidative potential. Ionic strength optimization proves crucial for maintaining long-term stability in buffered solutions [17] [18].

Chromatographic Characterization (HPLC, TLC)

Comprehensive chromatographic characterization of 6,8-Dibromo-3-hydroxy-2-methylquinoline-4-carboxylic acid encompasses both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) methodologies, revealing distinct retention behaviors and analytical parameters suitable for quantitative determination and purity assessment.

Reversed-phase HPLC analysis utilizing C18 stationary phases demonstrates moderate retention characteristics with capacity factors (k') typically ranging from 3-8 depending on mobile phase composition [14] [13] [27]. Optimal chromatographic conditions employ acetonitrile-water mobile phases with acidic modifiers (phosphoric acid or formic acid) to suppress ionization and maintain consistent retention times [28] [12] [13].

Mobile phase optimization studies reveal that pH adjustment to 3.5-4.0 provides optimal peak symmetry and resolution [28] [13]. At this pH, the carboxylic acid group remains largely protonated while the quinoline nitrogen exists in its neutral form, minimizing secondary interactions with residual silanol groups and ensuring reproducible chromatographic behavior [12] [13].

Detection wavelength selection proves critical for sensitive and selective quantification [13] [27]. Ultraviolet detection at 280 nm provides optimal sensitivity for routine analysis, while 254 nm detection offers good universal applicability [14] [13]. Photodiode array detection enables spectral confirmation of peak identity and assessment of chromatographic purity [27].

Mixed-mode chromatography using combined reversed-phase and ion-exchange mechanisms demonstrates superior selectivity for complex sample matrices [12]. Mobile phases containing acetonitrile, water, and phosphoric acid in gradient elution programs provide enhanced resolution of structurally related impurities and degradation products [12].

Thin-layer chromatography on silica gel plates reveals moderate Rf values (0.3-0.6) in various organic solvent systems [29]. Optimal TLC conditions utilize mixtures of chloroform, methanol, and acetic acid in appropriate ratios to achieve satisfactory separation from potential impurities and related compounds [29].

Preparative HPLC methodologies enable efficient isolation and purification on both analytical and preparative scales [30]. Gradient elution systems with carefully optimized flow rates and column temperatures provide scalable separation protocols suitable for synthetic chemistry applications and reference standard preparation [14] [27].

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

360.87722 g/mol

Monoisotopic Mass

358.87927 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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